molecular formula C15H21NO B14009804 3-(3-Methylpiperidin-1-yl)-1-phenylpropan-1-one CAS No. 6951-37-7

3-(3-Methylpiperidin-1-yl)-1-phenylpropan-1-one

Cat. No.: B14009804
CAS No.: 6951-37-7
M. Wt: 231.33 g/mol
InChI Key: PWJRCBZVIFAULR-UHFFFAOYSA-N
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Description

3-(3-Methylpiperidin-1-yl)-1-phenylpropan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylpiperidin-1-yl)-1-phenylpropan-1-one typically involves the reaction of 3-methylpiperidine with 1-phenylpropan-1-one under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the 3-methylpiperidine, followed by nucleophilic substitution with 1-phenylpropan-1-one .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and pressures to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylpiperidin-1-yl)-1-phenylpropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Methylpiperidin-1-yl)-1-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methylpiperidin-1-yl)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the piperidine ring with a phenylpropanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

6951-37-7

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

3-(3-methylpiperidin-1-yl)-1-phenylpropan-1-one

InChI

InChI=1S/C15H21NO/c1-13-6-5-10-16(12-13)11-9-15(17)14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3

InChI Key

PWJRCBZVIFAULR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CCC(=O)C2=CC=CC=C2

Origin of Product

United States

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